



Application Notes and Protocols: BI-0474 in the NCI-H358 Xenograft Model

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Compound of Interest		
Compound Name:	BI-0474	
Cat. No.:	B15603615	Get Quote

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is a pivotal GTPase that functions as a molecular switch in intracellular signaling pathways, governing cell growth, differentiation, and survival.[1][2] Activating mutations in the KRAS gene are among the most frequent oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC).[1] [2] The glycine-to-cysteine substitution at codon 12 (G12C) is a common KRAS mutation that impairs GTP hydrolysis, locking the protein in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling.[2]

BI-0474 is an irreversible, covalent inhibitor that specifically targets the KRAS G12C mutant protein.[1][2] It functions by binding to the mutant cysteine residue, thereby locking KRAS G12C in its inactive, GDP-bound state and inhibiting its interaction with guanine nucleotide exchange factors like Son of Sevenless 1 (SOS1).[3][4]

The NCI-H358 cell line, derived from a human bronchioalveolar carcinoma (a subtype of NSCLC), is an indispensable tool for studying KRAS-driven lung cancer.[5][6][7][8] This cell line harbors the heterozygous KRAS G12C mutation and a homozygous deletion of the p53 tumor suppressor gene, making it a highly relevant preclinical model for evaluating the efficacy of KRAS G12C inhibitors.[5][6][8][9] This document provides detailed protocols for utilizing the NCI-H358 cell line in both in vitro and in vivo xenograft models to assess the anti-tumor activity of **BI-0474**.



BI-0474: Compound Profile

Parameter	Description	Reference
Target	KRAS G12C	[1][2]
Mechanism of Action	Irreversible, covalent inhibitor that binds to the cysteine-12 of KRAS G12C, locking it in an inactive GDP-bound state. It inhibits the protein-protein interaction between GDP-KRAS and SOS1.	[1][3][4]
In Vitro Activity (NCI-H358)	IC ₅₀ : 7.0 nM (GDP- KRAS::SOS1 interaction) EC ₅₀ : 26 nM (Cell proliferation)	[1][3][4]
Administration Route (In Vivo)	Intraperitoneal (i.p.) injection	[1][4][10]

NCI-H358 Cell Line: Characteristics and Culture Protocol

Parameter	Description	Reference
Origin	Human, Lung, Bronchioalveolar Carcinoma (NSCLC)	[5][6][7]
Morphology	Epithelial-like, Adherent	[5][8]
Key Genetic Features	KRAS G12C mutation, Homozygous p53 deletion	[5][8][9]
Doubling Time	Approximately 38 hours	[6][9]
Tumorigenicity	Yes, in immunocompromised mice	[6][7][8]

Protocol: NCI-H358 Cell Culture

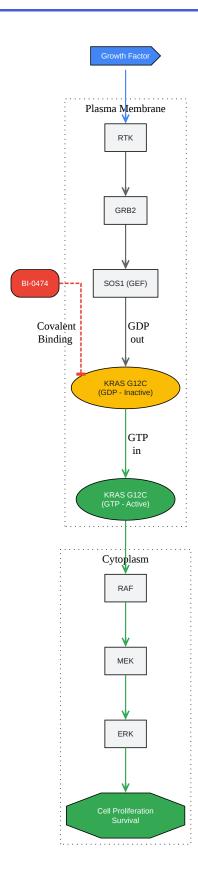


- Media Preparation: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2mM L-Glutamine.[6][7]
- Thawing Cells: Upon receiving a cryopreserved vial, thaw it rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium.
- Routine Culture: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.[5]
- Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the monolayer with sterile Phosphate-Buffered Saline (PBS).[6] Add 2-3 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with complete medium, collect the cells, and centrifuge. Resuspend the pellet and split the cells at a ratio of 1:3 to 1:6 for continued culture.[6]

KRAS Signaling Pathway and BI-0474 Inhibition

The diagram below illustrates the canonical KRAS signaling pathway. Activation of Receptor Tyrosine Kinases (RTKs) by growth factors leads to the recruitment of the GRB2-SOS1 complex. SOS1 acts as a Guanine Nucleotide Exchange Factor (GEF), promoting the exchange of GDP for GTP on KRAS, thereby activating it.[11][12] Active, GTP-bound KRAS then engages downstream effector pathways, such as the RAF-MEK-ERK (MAPK) cascade, driving cell proliferation. The KRAS G12C mutation impairs this cycle, leading to sustained activation. **BI-0474** covalently binds to the mutant cysteine, locking KRAS G12C in an inactive state and blocking downstream signaling.[1]





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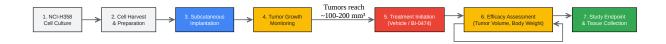
KRAS signaling pathway and BI-0474 inhibition mechanism.



Protocol: NCI-H358 Xenograft Model

This protocol outlines the establishment of a subcutaneous NCI-H358 xenograft model to evaluate the in vivo efficacy of **BI-0474**.

Experimental Workflow



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Workflow for the NCI-H358 xenograft study.

Materials

- Animals: Female athymic nude mice (e.g., NMRI nude), 6-8 weeks old.[4]
- Cells: NCI-H358 cells, cultured to 80-90% confluency.[13]
- Reagents: RPMI-1640, FBS, L-Glutamine, PBS, Trypsin-EDTA, Matrigel (optional).
- Compound: BI-0474 powder, vehicle for formulation (e.g., DMSO, PEG300, Tween-80, saline or corn oil).[3][4]
- Equipment: Laminar flow hood, incubator, centrifuge, syringes (25-27 gauge), calipers, analytical balance.[13][14]

Methodology

- Animal Acclimatization: House mice in a pathogen-free facility for at least one week prior to the experiment to allow for acclimatization.[14][15]
- Cell Preparation:



- Harvest NCI-H358 cells during their exponential growth phase.[13]
- Count cells using a hemocytometer or automated cell counter.
- Centrifuge the cell suspension and resuspend the pellet in sterile, serum-free medium or PBS to the desired concentration (e.g., 5-10 x 10⁶ cells per 100-200 μL). For improved tumor take-rate, cells can be resuspended in a 1:1 mixture of medium and Matrigel. Keep the cell suspension on ice.[13]

Tumor Implantation:

- \circ Subcutaneously inject the prepared cell suspension (typically 100-200 μ L) into the right flank of each mouse.[14]
- Tumor Monitoring and Grouping:
 - Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week.
 - Calculate tumor volume using the formula: Volume = (W2 x L) / 2.
 - When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, BI-0474 low dose, BI-0474 high dose), with 5-8 mice per group.[16]
- Drug Formulation and Administration:
 - Prepare the BI-0474 formulation fresh for each administration. A common vehicle for intraperitoneal injection consists of DMSO, PEG300, Tween-80, and saline.[4] For example, to prepare a 2.5 mg/mL solution, a 25 mg/mL stock in DMSO can be diluted with PEG300, Tween-80, and saline.[4]
 - Administer BI-0474 via intraperitoneal (i.p.) injection according to the dosing schedule.[1]
 [4]
- Efficacy Evaluation:
 - Continue to measure tumor volume 2-3 times per week.



- Monitor animal health and record body weight at least twice a week as a measure of toxicity.[1][14]
- The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
- Study Termination:
 - Euthanize mice when tumors reach the predetermined maximum size, or at the end of the study period.
 - Excise tumors, weigh them, and process for further analysis (e.g., pharmacodynamics, histology).[14]

In Vivo Efficacy Data

The following table summarizes representative in vivo efficacy data for **BI-0474** in the NCI-H358 xenograft model.

Treatment Group	Dose & Schedule	Administrat ion	Tumor Growth Inhibition (TGI)	Body Weight Change	Reference
BI-0474	40 mg/kg, once weekly	i.p.	68%	Moderate loss	[1]
BI-0474	40 mg/kg, twice weekly	i.p.	98%	More pronounced loss	[1]
BI-0474	40 mg/kg, single daily for 3 days	i.p.	Showed anti- tumor efficacy and PD biomarker modulation	Not specified	[4]

Note: The study showed that **BI-0474** treatment leads to a decrease in unmodified KRAS G12C protein levels, a reduction in RAS-GTP and pERK levels, and an induction of apoptosis in the



NCI-H358 xenograft model.[1]

Conclusion

The NCI-H358 xenograft model provides a robust and clinically relevant platform for the preclinical evaluation of KRAS G12C inhibitors like **BI-0474**. The protocols detailed in this document offer a comprehensive framework for assessing both the in vitro potency and in vivo anti-tumor efficacy of targeted agents against KRAS G12C-mutant NSCLC. Adherence to these standardized methods will enable researchers to generate reproducible and reliable data to guide further drug development efforts.

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